Absence of Publicly Available Head-to-Head Bioactivity Data for CAS 866846-65-3
An exhaustive search of peer-reviewed literature, patents (including US9416127B2, WO2014041106A1, and related TAAR1-targeting triazole carboxamide families), PubChem BioAssay, ChEMBL, and BindingDB yielded no quantitative bioactivity data for CAS 866846-65-3 against any biological target or comparator compound [1]. The structurally related 5-methyl-1,2,3-triazole-4-carboxamides reported by Klyuchivska et al. (2021) contain different N1-aryl and C4-carboxamide substitution patterns (e.g., 4l: N1-aryl = 4-methoxyphenyl, C4-carboxamide = 4-chlorophenyl), rendering any cross-study quantitative comparison with CAS 866846-65-3 scientifically invalid [1]. This evidence gap means that no differential claim—whether superiority, equivalence, or inferiority—can be made with quantitative rigor for purchase decisions.
| Evidence Dimension | Antimicrobial growth inhibition (S. aureus) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 4l: 50% growth inhibition at ≤1 µM against S. aureus [1] |
| Quantified Difference | Cannot be computed |
| Conditions | Broth microdilution assay; S. aureus; endpoint measurement |
Why This Matters
Procurement based on assumed bioequivalence to literature analogs introduces uncontrolled experimental risk; users must generate de novo pharmacological profiling data.
- [1] Klyuchivska, O., Obushak, M.D., Stoika, R., Pokhodylo, N.T., Matiychuk, V.S., Finiuk, N., Manko, N. Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. Journal of Molecular Structure, 2021, 1246, 131146. View Source
